molecular formula C15H11N B1223411 2,3-Diphenylacrylonitrile CAS No. 2510-95-4

2,3-Diphenylacrylonitrile

Cat. No. B1223411
CAS RN: 2510-95-4
M. Wt: 205.25 g/mol
InChI Key: VFOKYTYWXOYPOX-RVDMUPIBSA-N
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Description

2,3-Diphenylacrylonitrile is a chemical compound with the molecular formula C15H11N and a molecular weight of 205.26 . It is also known as α-cyanostilbene .


Molecular Structure Analysis

The molecular structure of 2,3-Diphenylacrylonitrile consists of a nitrile group (-CN) attached to an acryl group (CH=CH2) that is flanked by two phenyl groups (C6H5) .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Diphenylacrylonitrile were not found in the searched resources, it has been reported that this compound exhibits selective toxicity on liver mitochondria isolated from an animal model of hepatocellular carcinoma (HCC), indicating that it may participate in biological reactions .


Physical And Chemical Properties Analysis

2,3-Diphenylacrylonitrile is a solid substance that is white to off-white in color. It has a melting point of 85-87 °C and a boiling point of approximately 333.93 °C. Its density is roughly 1.1155, and it has a refractive index of approximately 1.6550. It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Aggregation-Induced Emission (AIE)

(E)-2,3-Diphenylacrylonitrile derivatives have been designed to exhibit Aggregation-Induced Emission (AIE) characteristics. This phenomenon is crucial for developing new photonic materials, such as organic light-emitting diodes (OLEDs) and fluorescent biological probes. The optical properties of these compounds can be finely tuned by adjusting the electron-donating and electron-accepting groups, making them versatile for various applications in material science .

Anti-Cancer Therapeutics

Research has identified (E)-2,3-Diphenylacrylonitrile as an anti-cancer molecule in sea cucumbers. It shows selective toxicity towards liver mitochondria in hepatocellular carcinoma (HCC), suggesting its potential as a complementary therapeutic agent. This compound induces reactive oxygen species generation, mitochondrial membrane potential collapse, and cytochrome c release, leading to cancer cell apoptosis .

Antiproliferative Agents

Substituted acrylonitrile derivatives, including (E)-2,3-Diphenylacrylonitrile, have shown a range of biological activities. They possess antiproliferative properties, which can be harnessed in the development of new anti-cancer drugs. Their ability to inhibit the growth of cancer cells makes them valuable in pharmacological research .

Anti-Microbial and Anti-Bacterial Agents

These compounds also exhibit anti-microbial and anti-bacterial properties. They can be used to develop new antibiotics and disinfectants, addressing the growing concern of antibiotic resistance. The structural flexibility of (E)-2,3-Diphenylacrylonitrile allows for the synthesis of various derivatives with enhanced efficacy .

Fluorescence Properties

(E)-2,3-Diphenylacrylonitrile derivatives demonstrate significant fluorescence properties. This makes them suitable for use in fluorescence microscopy and as markers in biological assays. Their emission spectra can cover nearly the entire visible light region, which is beneficial for multi-color imaging applications .

Singlet-Oxygen Generation

Some derivatives of (E)-2,3-Diphenylacrylonitrile have been found to generate singlet oxygen under white-light irradiation. This property is particularly useful in photodynamic therapy (PDT) for treating cancers, where singlet oxygen can induce cell death in targeted cancerous tissues .

Safety And Hazards

2,3-Diphenylacrylonitrile is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and may cause respiratory irritation. When heated to decomposition, it emits toxic fumes .

properties

IUPAC Name

(E)-2,3-diphenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOKYTYWXOYPOX-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062478
Record name Benzeneacetonitrile, .alpha.-(phenylmethylene)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Phenylcinnamonitrile

CAS RN

2510-95-4
Record name Benzeneacetonitrile, alpha-(phenylmethylene)-
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Record name 2,3-Diphenylacrylonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Diphenylacrylonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Benzeneacetonitrile, .alpha.-(phenylmethylene)-
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Record name Benzeneacetonitrile, .alpha.-(phenylmethylene)-
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Record name 2,3-diphenylacrylonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
MS Alam, YJ Nam, DU Lee - European Journal of Medicinal Chemistry, 2013 - Elsevier
In the present study, a series of (Z)-2,3-diphenylacrylonitrile analogs were synthesized and then evaluated in terms of their cytotoxic activities against four human cancer cell lines, e.g. …
Number of citations: 33 www.sciencedirect.com
S Amidi, Z Hashemi, A Motallebi, M Nazemi… - Marine Drugs, 2017 - mdpi.com
Hepatocellular carcinoma (HCC), also named cancerous hepatoma, is the most common type of malignant neoplasia of the liver. In this research, we screened the Persian Gulf sea …
Number of citations: 11 www.mdpi.com
J Grimshaw, D Mannus - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
Irradiation of 1,4,5-triphenylpyrazole in the presence of iodine gives 1-phenyl-1H-phenanthro[9,10-c]pyrazole, identical with a specimen prepared by an independent route. 1,3,4-…
Number of citations: 8 pubs.rsc.org
MJ Percino, VM Chapela, LF Montiel… - Chemical Papers, 2010 - Springer
An efficient Knoevenagel route using green chemistry conditions was applied for the synthesis of halogen- and cyano- substituted pyridinevinylene compounds. Absorption and …
Number of citations: 27 link.springer.com
MJ Percino, VM Chapela, E Pérez-Gutiérrez, M Cerón… - Chemical Papers, 2011 - Springer
The Knoevenagel condensation between aldehydes and substrates with active methylene groups was applied to synthesise a series of 3-(4-substituted phenyl)-2-arylacrylonitriles (aryl …
Number of citations: 30 link.springer.com
S Chakraborty, UK Das, Y Ben-David… - Journal of the American …, 2017 - ACS Publications
Catalytic α-olefination of nitriles using primary alcohols, via dehydrogenative coupling of alcohols with nitriles, is presented. The reaction is catalyzed by a pincer complex of an earth-…
Number of citations: 149 pubs.acs.org
J Zhang, CP Luo, L Yang - Advanced Synthesis & Catalysis, 2021 - Wiley Online Library
A Ni/Co co‐catalyzed reductive hydrocyanation of various alkynes was developed for the production of saturated nitriles. Hydrocyanic acid is generated in situ from safe and readily …
Number of citations: 3 onlinelibrary.wiley.com
A Corma, T Ródenas, MJ Sabater - Journal of catalysis, 2011 - Elsevier
A bifunctional catalytic system formed by Pd on MgO catalyzes the cascade process between benzyl alcohol and phenylacetonitrile, diethylmalonate and nitromethane, to give the …
Number of citations: 54 www.sciencedirect.com
DJ Collins, JJ Hobbs - Australian Journal of Chemistry, 1974 - CSIRO Publishing
Treatment of erythro-2,3-bis(p-methoxyphenyl)butyronitrile with lithium aluminium hydride in tetrahydrofuran gave the stable 2-anion, protonation of which gave a 2.3 : 1 erythro : threo …
Number of citations: 8 www.publish.csiro.au
AK Bains, Y Ankit, D Adhikari - Organic Letters, 2021 - ACS Publications
Herein, we report a combination of pyrenedione (PD) and KO t Bu to achieve facile alcohol dehydrogenation under visible-light excitation, where aerobic oxygen is utilized as the …
Number of citations: 9 pubs.acs.org

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